molecular formula C12H17NO2 B1270334 (R)-(4-benzylmorpholin-2-yl)methanol CAS No. 943442-96-4

(R)-(4-benzylmorpholin-2-yl)methanol

Cat. No.: B1270334
CAS No.: 943442-96-4
M. Wt: 207.27 g/mol
InChI Key: WQNIKIMRIXHNFF-GFCCVEGCSA-N
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Description

®-(4-Benzylmorpholin-2-yl)methanol is a chiral compound with the molecular formula C12H17NO2. It is characterized by the presence of a morpholine ring substituted with a benzyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Benzylmorpholin-2-yl)methanol typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of ®-(4-Benzylmorpholin-2-yl)methanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 40987-24-4
  • IUPAC Name : [(R)-4-benzylmorpholin-2-yl]methanol

The compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group, which contributes to its diverse chemical properties and potential applications in various fields.

Organic Synthesis

(R)-(4-benzylmorpholin-2-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a valuable building block for creating more intricate structures.

The compound has been investigated for its potential biological activities:

  • Neuropharmacological Effects : Studies suggest that it may enhance mood and alleviate depressive symptoms by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Antimicrobial Properties : It exhibits antimicrobial activity against various bacterial strains, disrupting cell wall synthesis critical for bacterial survival .
  • Anticancer Potential : In vitro studies indicate that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

Medicinal Chemistry

Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development. The structural similarity of this compound to biologically active compounds makes it a candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study FocusFindings
Neuropharmacological StudiesSignificant reduction in depressive-like behaviors in rodent models.
Antimicrobial TestingEffective against both Gram-positive and Gram-negative bacteria.
Cancer Cell Line StudiesInduced apoptosis in various cancer cell lines, suggesting therapeutic potential.

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

  • Neuropharmacological Effects : Potential antidepressant activity through neurotransmitter modulation.
  • Antimicrobial Activity : Inhibition of bacterial growth via disruption of cell wall synthesis.
  • Anticancer Properties : Cytotoxic effects against cancer cells through apoptosis induction.

Mechanism of Action

The mechanism of action of ®-(4-Benzylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • ®-4-Benzyl-2-(hydroxymethyl)morpholine
  • ®-4-Benzyl-2-morpholinylmethanol

Comparison: ®-(4-Benzylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and the presence of both a benzyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

(R)-(4-benzylmorpholin-2-yl)methanol is a chemical compound with significant biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C12_{12}H17_{17}NO2_2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 943442-96-4

The compound features a morpholine ring substituted with a benzyl group at the 4-position and a hydroxymethyl group at the 2-position. These structural characteristics contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxymethyl and morpholine functionalities enhances its potential for reactivity under specific conditions, facilitating interactions that can lead to therapeutic effects .

Target Interactions

Research indicates that this compound may modulate several biochemical pathways, which can lead to various pharmacological effects:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic processes. For instance, it may affect enzymes like tyrosinase, which is significant in melanogenesis.
  • Receptor Modulation : The compound's structure allows it to bind to receptors, potentially influencing signaling pathways related to neurotransmission and cellular metabolism .

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anticancer Activity : There is growing interest in its potential as an anticancer agent, with studies indicating it may inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
  • Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may be beneficial in treating neurodegenerative diseases by inhibiting pathways associated with neuronal death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant enzyme inhibition leading to reduced melanin production in vitro.
Study 2Reported cytotoxic effects on cancer cell lines, suggesting potential as an anticancer drug .
Study 3Showed neuroprotective effects in animal models of Parkinson's disease, indicating possible therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound exhibits high gastrointestinal absorption.
  • Distribution : It has been noted that this compound can cross the blood-brain barrier, which is essential for central nervous system applications .
  • Metabolism : It undergoes metabolic transformations that may alter its biological activity, including oxidation and conjugation processes.

Properties

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNIKIMRIXHNFF-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353045
Record name (R)-(4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943442-96-4
Record name (R)-(4-benzylmorpholin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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